5-Morpholino-2-nitrobenzenecarboxamide
Overview
Description
5-Morpholino-2-nitrobenzenecarboxamide is a chemical compound with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a morpholine ring and a nitrobenzene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-2-nitrobenzenecarboxamide typically involves the reaction of 2-nitrobenzenecarboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Morpholino-2-nitrobenzenecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, elevated temperatures.
Major Products Formed
Reduction: 5-Morpholino-2-aminobenzenecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Nitrobenzenecarboxylic acid and morpholine.
Scientific Research Applications
5-Morpholino-2-nitrobenzenecarboxamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent for the study of protein interactions and modifications.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Studies: Employed in the study of cellular pathways and mechanisms, particularly those involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 5-Morpholino-2-nitrobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in cellular environments, leading to the formation of reactive intermediates that can interact with cellular macromolecules. This interaction can result in the modulation of various cellular processes, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-Morpholino-2-aminobenzenecarboxamide: A reduced form of 5-Morpholino-2-nitrobenzenecarboxamide with similar structural properties but different reactivity.
2-Nitrobenzenecarboxamide: Lacks the morpholine ring, resulting in different chemical and biological properties.
Morpholine derivatives: Compounds containing the morpholine ring but with different substituents on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the nitrobenzene moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
5-morpholin-4-yl-2-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAJYPRJHNYASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377099 | |
Record name | 5-morpholino-2-nitrobenzenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404009-38-7 | |
Record name | 5-morpholino-2-nitrobenzenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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